REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([Cl:9])=[C:4](Cl)[C:3]=1[Cl:11].[CH2:12]([NH2:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>O1CCOCC1>[CH2:12]([NH:19][C:4]1[C:5]([Cl:9])=[C:6]([Cl:8])[N:7]=[C:2]([Cl:1])[C:3]=1[Cl:11])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=C(C(=N1)Cl)Cl)Cl)Cl
|
Name
|
|
Quantity
|
104 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
the precipitated white solid is removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated to a brown residue
|
Type
|
CUSTOM
|
Details
|
triturated with 4% ethyl acetate in hexane (3×250 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NC1=C(C(=NC(=C1Cl)Cl)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 124 mmol | |
AMOUNT: MASS | 40 g | |
YIELD: CALCULATEDPERCENTYIELD | 129.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |